molecular formula C13H23NO5 B3038711 3-(Boc-amino)-3-(4-tetrahydropyranyl)propanoic acid CAS No. 887588-90-1

3-(Boc-amino)-3-(4-tetrahydropyranyl)propanoic acid

Cat. No.: B3038711
CAS No.: 887588-90-1
M. Wt: 273.33 g/mol
InChI Key: AUWJFVZVUBWQPT-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(4-tetrahydropyranyl)propanoic Acid (CAS 887588-90-1) is a chiral propanoic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C13H23NO5 and a molecular weight of 273.33 g/mol, serves as a versatile and valuable building block for the synthesis of more complex molecules . Its structure incorporates two key functional groups: a Boc-protected amino group (tert-butoxycarbonyl) and a tetrahydropyranyl ring. The Boc group is a cornerstone of modern organic synthesis, providing a robust yet reversible means of protecting amines during multi-step synthetic sequences, allowing for selective reactions at other sites of the molecule. The tetrahydropyranyl moiety is a common heterocyclic scaffold found in pharmaceuticals and bioactive compounds, often contributing to favorable physicochemical properties and target engagement . Compounds featuring the tetrahydropyranyl group are extensively utilized in academic and industrial research, particularly in the rational design and synthesis of enzyme inhibitors . For instance, structural analogues have been investigated as potent and selective mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a recognized potential therapeutic target for cancers such as hepatocellular carcinoma . The ability to incorporate such sophisticated fragments makes this Boc-protected intermediate a crucial reagent for exploring novel therapeutic strategies in cancer research and other disease areas. Researchers can leverage this compound to generate targeted chemical libraries for high-throughput screening or to construct specific candidate molecules in a structure-based drug design workflow. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use. Researchers should handle this material with care in accordance with all applicable laboratory safety regulations. The compound should be stored in a sealed, dry environment at room temperature to ensure its stability and longevity .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(8-11(15)16)9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWJFVZVUBWQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142456
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-90-1
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887588-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Boc-amino)-3-(4-tetrahydropyranyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a tetrahydropyranyl moiety, which may influence its solubility and reactivity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors, modulating signaling pathways.
  • Cellular Pathway Interference : The compound could disrupt cellular processes, leading to altered cell viability or function.

Anticancer Properties

Research indicates that derivatives of propanoic acids often exhibit anticancer properties. For example, studies have shown that compounds similar to this compound can reduce cell viability in various cancer cell lines. A recent study highlighted that certain propanoic acid derivatives demonstrated significant cytotoxic effects against A549 non-small cell lung cancer cells, suggesting a promising avenue for developing new anticancer agents .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds like this compound have been explored for their ability to mitigate toxic effects associated with amyloid-beta (Aβ) aggregation in Alzheimer's disease models. Research has shown that specific analogs can enhance neuronal viability and improve motor functions in Drosophila models of Alzheimer's disease . This suggests potential therapeutic applications in neuroprotection.

Table 1: Summary of Biological Activities

Activity Type Mechanism Model/Cell Line Outcome
AnticancerCell viability reductionA549 lung cancer cells50% reduction in cell viability
NeuroprotectionAβ toxicity mitigationDrosophila modelProlonged lifespan and enhanced motor function
Enzyme inhibitionInteraction with metabolic enzymesVariousInhibition observed

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of several propanoic acid derivatives, including this compound. The results indicated that certain modifications significantly enhanced cytotoxicity against A549 cells compared to standard chemotherapeutics like doxorubicin . This underscores the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to protect amino groups while allowing for further functionalization makes it particularly useful in the development of pharmaceutical agents. It can be employed in:

  • Peptide Synthesis : The Boc (tert-butoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound can facilitate the formation of peptide bonds while preventing unwanted reactions during synthesis .
  • Drug Development : The tetrahydropyranyl group enhances the solubility and stability of drug candidates, making this compound useful in formulating new therapeutic agents .

Biochemical Applications

In biochemical research, this compound is utilized for its properties that allow for selective modifications of peptides and proteins:

  • Cysteine Protection : It can act as a protecting group for cysteine residues in peptides, which is essential for maintaining the integrity of protein structures during chemical modifications .
  • Bioconjugation : The compound can be used in bioconjugation strategies to attach various biomolecules, including fluorophores or drug molecules, to proteins or peptides without compromising their biological activity .

Analytical Chemistry

The compound's derivatives are employed in analytical techniques such as:

  • Chromatography : Its derivatives can serve as standards or reagents in chromatographic methods to analyze complex mixtures in biological samples .
  • Spectroscopy : The unique structural characteristics allow for distinct spectral signatures that can be exploited in spectroscopic analyses .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Study/ReferenceApplicationFindings
Peptide SynthesisDemonstrated effective use of Boc protection strategy leading to high yields of desired peptides.
Drug DevelopmentHighlighted the role of tetrahydropyranyl derivatives in enhancing solubility and bioavailability of drug candidates.
BioconjugationExplored methods for attaching therapeutic agents to proteins using this compound, maintaining biological activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Amino Protection: The Boc group in the target compound contrasts with unprotected amines (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid derivatives ). Boc protection reduces reactivity, enabling selective peptide synthesis, whereas unprotected analogs may exhibit direct bioactivity through hydrogen bonding or charge interactions.

Heterocyclic Influence :

  • The 4-THP group introduces steric bulk and oxygen-mediated polarity, differing from pyridazinyl-pyrazole or 2-oxo-pyran moieties. These variations affect solubility, metabolic stability, and target binding.

Bioactivity Profiles: Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., compound 1 ) show selective antibacterial effects, likely due to halogen-enhanced membrane disruption. Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent cytotoxicity, with electron-withdrawing groups (e.g., NO₂) enhancing potency . Aroma and Antioxidant Roles: Methylthio esters in pineapples contribute to flavor , while phenolic derivatives demonstrate radical-scavenging antioxidant activity .

Physicochemical Properties

  • Lipophilicity: Boc and THP groups increase logP compared to polar analogs like 3-(methylthio)propanoic acid esters.
  • Acid Dissociation (pKa): The propanoic acid backbone (pKa ~4.8) ensures ionization at physiological pH, while Boc and THP groups may alter local electronic environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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